![molecular formula C15H22N2 B7903831 6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)
6-Benzyl-decahydro-[1,6]naphthyridine
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Overview
Description
6-Benzyl-decahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a decahydro-naphthyridine core with a benzyl group attached to the sixth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-decahydro-[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a naphthyridine derivative followed by benzylation. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-decahydro-[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the naphthyridine core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine compounds, and various substituted naphthyridine analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Benzyl-decahydro-[1,6]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Benzyl-decahydro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the naphthyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound of the naphthyridine family, known for its diverse biological activities.
Benzo[h][1,6]naphthyridine: A derivative with additional benzene ring fusion, exhibiting unique pharmacological properties.
1,5-Naphthyridine: Another isomer with different nitrogen atom positioning, leading to distinct chemical and biological behavior.
Uniqueness
6-Benzyl-decahydro-[1,6]naphthyridine is unique due to the presence of the benzyl group at the sixth position, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its potential as a versatile building block in synthetic and medicinal chemistry.
Biological Activity
6-Benzyl-decahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its structure features a decahydro-naphthyridine core with a benzyl group at the sixth position, which contributes to its unique chemical reactivity and biological activity. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the benzyl group enhances its binding affinity to these targets, which can lead to modulation of their activity. The exact mechanisms may vary based on the biological context and the derivatives being studied.
Pharmacological Properties
Research has indicated that this compound exhibits several significant biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1,6-Naphthyridine | Basic naphthyridine structure | Diverse biological activities |
Benzo[h][1,6]naphthyridine | Additional benzene ring fusion | Unique pharmacological properties |
1,5-Naphthyridine | Different nitrogen positioning | Distinct chemical and biological behavior |
The presence of the benzyl group in this compound distinguishes it from other naphthyridines by enhancing its chemical reactivity and biological activity.
Research Findings
Several studies have highlighted the potential of this compound in various biomedical applications:
- Case Study on Anticancer Activity : A study published in MDPI explored the synthesis of derivatives from naphthyridin-2(1H)-ones and their anticancer properties. It was found that modifications at specific positions significantly influenced their efficacy against cancer cells .
- Enzyme Interaction Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways. This interaction could lead to inhibition or activation of these enzymes, thereby affecting cellular processes.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits tumor growth; induces apoptosis | , |
Antiviral | Potential antiviral effects | |
Antimicrobial | Exhibits antimicrobial properties |
Table 2: Synthesis Methods and Yield
Method | Yield (%) | Conditions |
---|---|---|
Cyclization of precursors | Varies | Use of reducing agents |
Benzylation | High | Benzyl bromide with base |
Properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-3,5-6,14-16H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRFDXCHHKPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2NC1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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